8-methoxy-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE: is a complex organic compound with a unique structure that combines methoxyphenyl and pyrimidoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step reactions. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a suitable indole derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran or ethanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the Schiff base can produce secondary amines .
Scientific Research Applications
8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves interaction with specific molecular targets. It may inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can lead to various biological effects, including apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(3-methoxyphenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-
Uniqueness
8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is unique due to its combination of methoxyphenyl and pyrimidoindole structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16N4O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
8-methoxy-3-[(E)-(4-methoxyphenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C19H16N4O3/c1-25-13-5-3-12(4-6-13)10-21-23-11-20-17-15-9-14(26-2)7-8-16(15)22-18(17)19(23)24/h3-11,22H,1-2H3/b21-10+ |
InChI Key |
AXIVFNHKJQUCHG-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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